Tpt-ttf

説明

Tpt-ttf (tetraphenyl-thiophene-2-thiol-4-one) is an organic molecule that has been studied extensively in recent years due to its unique properties. It is a small molecule that is capable of forming a variety of interactions with other molecules and can be used to study a range of biological processes.

科学的研究の応用

ヨウ素捕捉

Tpt-ttfは、ヨウ素の捕捉のための共有結合性有機骨格(COFs)の構築に使用されてきました . これらの骨格は、ヨウ素の強い化学吸着のための高い比表面積と豊富なテトラチアフルバレン官能基を持っています . これらは、これまで報告されている他の材料よりもはるかに高い、優れたヨウ素吸着能力を示しています . この用途は、放射性ヨウ素を含む核廃棄物の安全な処分にとって特に重要です .

電荷移動

COFs中のthis compoundユニットは、this compoundからヨウ素への電荷移動を受け、酸化されたthis compound·+ラジカルカチオンとポリヨウ化物を形成します . これらは、静電相互作用を通じてカチオン性骨格に強く結合しています . この特性は、電荷移動が必要とされるさまざまな用途で利用できます。

分子系の合成

This compoundは、テトラチアフルバレン(TTF)とテトラフェニルポルフィリン(TPP)ユニットを組み込んだドナー-σ-アクセプター分子系の合成に使用されてきました . ダイアド系とトライアド系の両方が合成され、特性評価されました . この用途は、分子エレクトロニクスおよびフォトニクス分野において重要です。

将来の方向性

作用機序

Target of Action

Tpt-ttf, also known as Tetrathiafulvalene, is a versatile organic compound that has been used in various fields due to its unique properties

Mode of Action

This compound is known for its strong electron-donating properties . It interacts with its targets primarily through electron transfer processes . The exact nature of these interactions and the resulting changes depend on the specific context and the other compounds involved.

Biochemical Pathways

This compound is known to be involved in various electron transfer processes These processes can potentially affect a wide range of biochemical pathways, leading to various downstream effects

Result of Action

Due to its strong electron-donating properties, this compound can potentially influence a wide range of molecular and cellular processes

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the electron transfer processes involving this compound . Additionally, factors such as temperature, pH, and the presence of light can potentially influence the action of this compound

特性

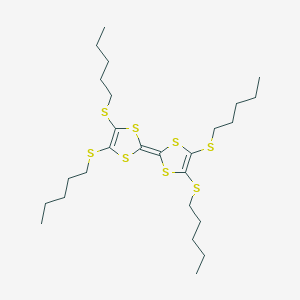

IUPAC Name |

2-[4,5-bis(pentylsulfanyl)-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-1,3-dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44S8/c1-5-9-13-17-27-21-22(28-18-14-10-6-2)32-25(31-21)26-33-23(29-19-15-11-7-3)24(34-26)30-20-16-12-8-4/h5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXNQRWLTHGAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=C(SC(=C2SC(=C(S2)SCCCCC)SCCCCC)S1)SCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544946 | |

| Record name | 2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-2H-1,3-dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106920-29-0 | |

| Record name | 2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-bis(pentylsulfanyl)-2H-1,3-dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

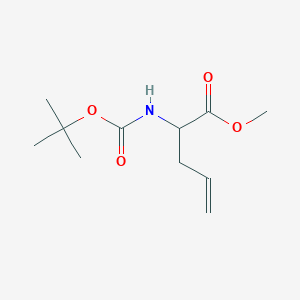

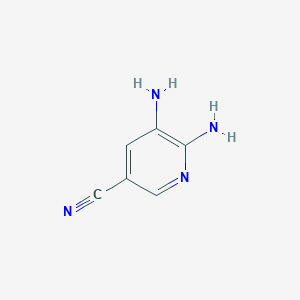

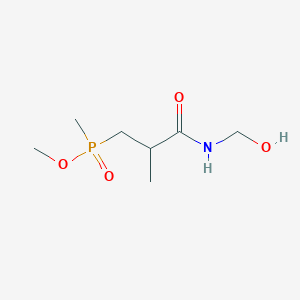

Feasible Synthetic Routes

Q & A

Q1: What are the key electrochemical properties of Tetrapropionitrilylthiochalcogefulvalene (Tpt-ttf) revealed by the research?

A1: Cyclic voltammetry studies on this compound demonstrate that it exhibits two single electron transfer reversible oxidation-reducing waves []. This finding indicates that this compound can undergo two distinct and reversible oxidation processes, suggesting its potential use in applications requiring electron transfer, such as organic semiconductors or redox-active materials.

Q2: How does the electronic structure of this compound compare to BEDT-TTF, another organic semiconductor material?

A2: Electronic absorption spectra analysis reveals that the energy difference between the π-orbitals of this compound is smaller than that observed in BEDT-TTF (Bis(ethylenedithio)tetrathiafulvalene), a compound known for its good electrical conductivity []. This difference in π-orbital energy levels suggests that this compound may exhibit different electronic and charge transport properties compared to BEDT-TTF, potentially influencing its suitability for specific applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)

![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)